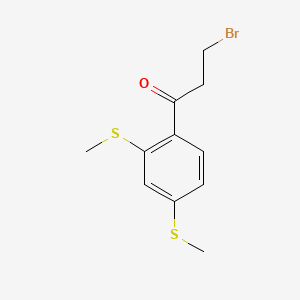
1-(2,4-Bis(methylthio)phenyl)-3-bromopropan-1-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(2,4-Bis(methylthio)phenyl)-3-bromopropan-1-one is an organic compound with a complex structure featuring a bromine atom, a propanone group, and two methylthio groups attached to a phenyl ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2,4-Bis(methylthio)phenyl)-3-bromopropan-1-one typically involves multiple steps. One common method starts with the bromination of 1-(2,4-Bis(methylthio)phenyl)propan-1-one. The reaction is carried out using bromine in the presence of a suitable solvent like dichloromethane at low temperatures to control the reaction rate and avoid side reactions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency.
化学反応の分析
Types of Reactions
1-(2,4-Bis(methylthio)phenyl)-3-bromopropan-1-one can undergo various chemical reactions, including:
Nucleophilic substitution: The bromine atom can be replaced by other nucleophiles such as amines or thiols.
Oxidation: The methylthio groups can be oxidized to sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The carbonyl group can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Nucleophilic substitution: Reagents like sodium azide or potassium thiocyanate in polar aprotic solvents (e.g., dimethylformamide) at elevated temperatures.
Oxidation: Hydrogen peroxide in acetic acid or m-chloroperbenzoic acid in dichloromethane at room temperature.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether at low temperatures.
Major Products
Nucleophilic substitution: Products include azides, thiocyanates, or other substituted derivatives.
Oxidation: Products include sulfoxides or sulfones.
Reduction: The major product is the corresponding alcohol.
科学的研究の応用
1-(2,4-Bis(methylthio)phenyl)-3-bromopropan-1-one has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Medicine: Explored for its potential use in drug development due to its unique chemical structure.
Industry: Utilized in the production of specialty chemicals and materials.
作用機序
The mechanism of action of 1-(2,4-Bis(methylthio)phenyl)-3-bromopropan-1-one involves its interaction with specific molecular targets. For example, its antimicrobial activity may be due to its ability to disrupt cell membranes or interfere with essential enzymes in microorganisms . The exact pathways and molecular targets can vary depending on the specific application and the organism or system being studied.
類似化合物との比較
Similar Compounds
1-(2,4-Dimethylphenyl)-3-bromopropan-1-one: Lacks the methylthio groups, resulting in different chemical properties and reactivity.
1-(2,4-Bis(methylthio)phenyl)-2-bromopropan-1-one: Similar structure but with the bromine atom on a different carbon, leading to different reactivity and applications.
Uniqueness
1-(2,4-Bis(methylthio)phenyl)-3-bromopropan-1-one is unique due to the presence of two methylthio groups, which can significantly influence its chemical reactivity and biological activity. These groups can participate in various chemical reactions, making the compound versatile for different applications.
特性
分子式 |
C11H13BrOS2 |
|---|---|
分子量 |
305.3 g/mol |
IUPAC名 |
1-[2,4-bis(methylsulfanyl)phenyl]-3-bromopropan-1-one |
InChI |
InChI=1S/C11H13BrOS2/c1-14-8-3-4-9(10(13)5-6-12)11(7-8)15-2/h3-4,7H,5-6H2,1-2H3 |
InChIキー |
TXAHFPWFXOBWAZ-UHFFFAOYSA-N |
正規SMILES |
CSC1=CC(=C(C=C1)C(=O)CCBr)SC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


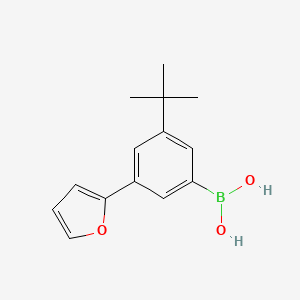
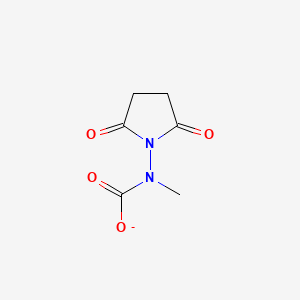

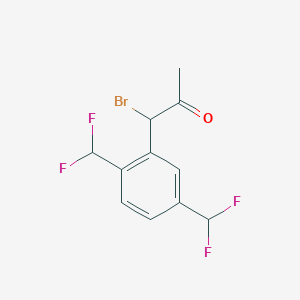

![(R)-2-amino-6-(4-amino-2-butyl-1H-imidazo[4,5-c]quinolin-1-yl)hexanoic acid](/img/structure/B14073179.png)
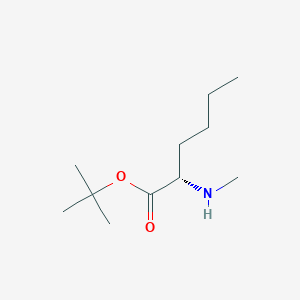
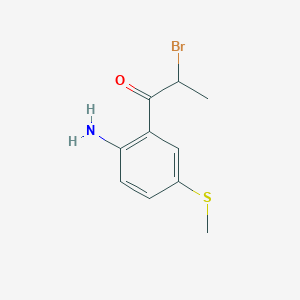
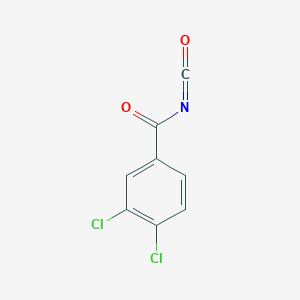

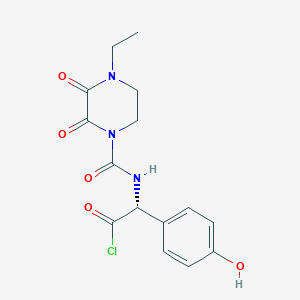

![1,3-Pyrrolidinedicarboxylic acid, 4-[(2-chloro-6,7-diMethoxy-4-quinazolinyl)aMino]-, 1-(1,1-diMethylethyl) 3-ethyl ester, (3R,4S)-rel-](/img/structure/B14073214.png)
![(1S, 5R)-1-Hydroxymethyl-2-aza-bicyclo[3.1.0]hexane-2-carboxylic acid tert-butyl ester](/img/structure/B14073219.png)
